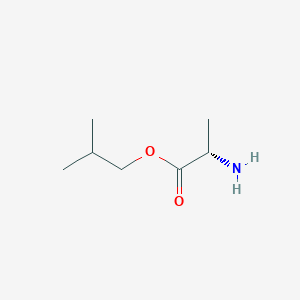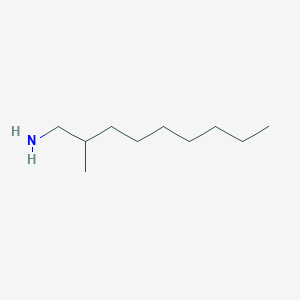
2-methylpropyl (2S)-2-aminopropanoate
Descripción general
Descripción
2-methylpropyl (2S)-2-aminopropanoate, also known as leucine isovaline, is an amino acid that is essential for protein synthesis in the human body. It is a non-polar, hydrophobic molecule that is commonly found in proteins and peptides. The synthesis method of this compound is a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of 2-methylpropyl (2S)-2-aminopropanoate is not fully understood. It is believed to be involved in the regulation of protein synthesis and degradation. It is also involved in the regulation of energy metabolism and the immune system.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It is involved in the synthesis of proteins and peptides. It is also involved in the regulation of energy metabolism. It is a precursor to several important metabolites such as acetyl-CoA and succinyl-CoA. This compound is also involved in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-methylpropyl (2S)-2-aminopropanoate in lab experiments are that it is a useful tool for investigating the structure and function of proteins. It is also a building block for the synthesis of pharmaceuticals and biologically active compounds. The limitations of using this compound in lab experiments are that it is a complex molecule that requires several steps for synthesis. It is also a non-polar, hydrophobic molecule that may be difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-methylpropyl (2S)-2-aminopropanoate. One direction is to investigate its role in the regulation of energy metabolism. Another direction is to investigate its role in the regulation of the immune system. It is also important to investigate the structure and function of proteins that contain this compound. Finally, it is important to investigate the potential use of this compound in the synthesis of new pharmaceuticals and biologically active compounds.
Aplicaciones Científicas De Investigación
2-methylpropyl (2S)-2-aminopropanoate has several scientific research applications. It is commonly used in the synthesis of peptides and proteins. It is also used as a building block for the synthesis of pharmaceuticals and biologically active compounds. This compound is also used in the study of protein folding and stability. It is a useful tool for investigating the structure and function of proteins.
Propiedades
IUPAC Name |
2-methylpropyl (2S)-2-aminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHJHAOHDNDHMA-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Quinolinecarboxylic acid, 7-[6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-, ethyl ester](/img/structure/B3267296.png)

![1,4-Bis[(5-bromo-2-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3267316.png)
![3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid](/img/structure/B3267321.png)



![3-[(4-Hydroxybenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B3267343.png)
![1-Ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B3267349.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3267354.png)



![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)